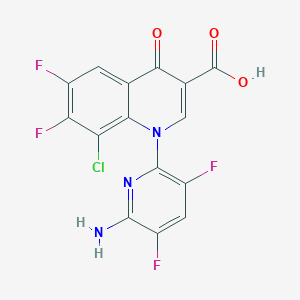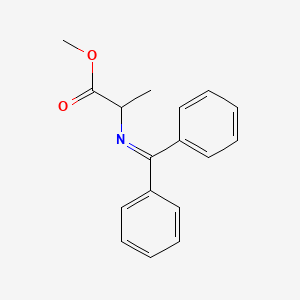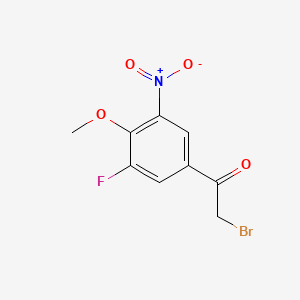
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to an ethanone group, which is further connected to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products like 2-azido-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone.
Reduction: 2-Bromo-1-(3-fluoro-4-methoxy-5-aminophenyl)ethanone.
Oxidation: 2-Bromo-1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone.
Applications De Recherche Scientifique
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitro group can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is unique due to the presence of both a fluorine and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7BrFNO4 |
|---|---|
Poids moléculaire |
292.06 g/mol |
Nom IUPAC |
2-bromo-1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H7BrFNO4/c1-16-9-6(11)2-5(8(13)4-10)3-7(9)12(14)15/h2-3H,4H2,1H3 |
Clé InChI |
UBAKCXRRJTUBSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)C(=O)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


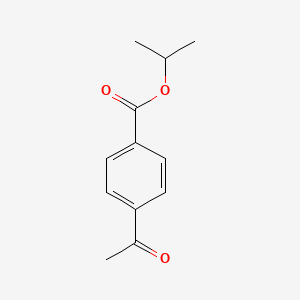
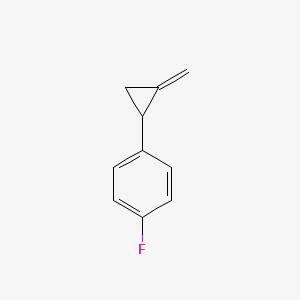

![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
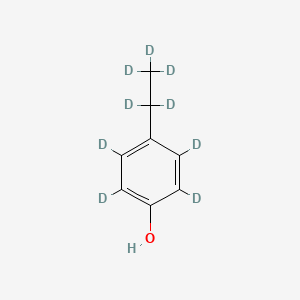
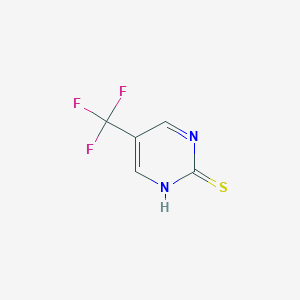
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
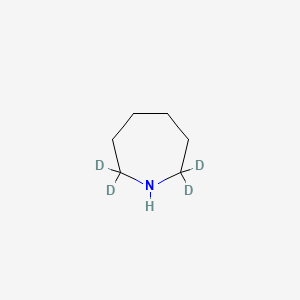
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
